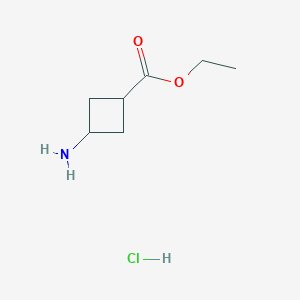

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJWYGQWKNHONY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375303-78-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of cis-Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is a key building block in medicinal chemistry and drug discovery, valued for its rigid cyclobutane scaffold that allows for the precise spatial orientation of functional groups. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailing established methodologies for their determination and offering insights into the interpretation of the resulting data.

Core Molecular and Physical Attributes

The fundamental properties of a compound provide the initial framework for its application. This compound is a solid at ambient temperature, a characteristic that dictates its handling and storage procedures.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1][2] |

| Molecular Weight | 179.64 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥97% | [1] |

These foundational data points are the first step in the comprehensive characterization of the compound. The molecular formula and weight are crucial for stoichiometric calculations in chemical reactions, while the physical appearance and purity are primary indicators of sample quality.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of this compound. The following techniques provide a detailed picture of its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 or 500 MHz). Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

The resulting spectrum should then be analyzed for chemical shifts, integration, and coupling constants to confirm the cis-conformation of the substituents on the cyclobutane ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum will be characterized by the vibrational modes of the ester, amine hydrochloride, and alkane functionalities.

Key Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine Hydrochloride (N-H) | Stretching | 3200-2800 (broad) |

| Alkane (C-H) | Stretching | 3000-2850 |

| Ester (C=O) | Stretching | ~1730 |

| Ester (C-O) | Stretching | 1300-1000 |

Experimental Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid directly on the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be expected.

Expected Mass Spectrometry Data:

| Ion | m/z (calculated) |

| [C₇H₁₄NO₂]⁺ | 144.10 |

Experimental Protocol for ESI-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze any observed fragment ions to corroborate the proposed structure. The fragmentation of esters often involves the loss of the alkoxy group.[4]

Thermal and Physical Stability

The thermal properties and stability of a compound are critical for determining appropriate storage and handling conditions, as well as for predicting its behavior during processing.

Melting Point and Thermal Stability (DSC/TGA)

Differential Scanning Calorimetry (DSC) can be used to determine the melting point and other thermal transitions, while Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile. While a specific melting point for this compound is not consistently reported in public databases, these techniques provide the definitive experimental values.

Experimental Workflow for Thermal Analysis:

Caption: Workflow for DSC and TGA analysis.

Hygroscopicity

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. For a hydrochloride salt, this is a particularly important parameter to assess as it can impact the material's stability, flowability, and formulation performance.

Protocol for Hygroscopicity Assessment:

-

Sample Preparation: Accurately weigh a sample of the compound and place it in a controlled humidity chamber.

-

Exposure: Expose the sample to a series of increasing relative humidity (RH) levels at a constant temperature (e.g., 25 °C).

-

Weight Measurement: At each RH level, allow the sample to equilibrate and then record the weight change.

-

Data Analysis: Plot the percentage weight gain against the relative humidity to generate a moisture sorption isotherm. This will classify the material's hygroscopicity.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. As an amine hydrochloride, it is expected to have good solubility in polar protic solvents.

General Solubility Observations:

-

High Solubility: Expected in water and lower alcohols (e.g., methanol, ethanol).

-

Lower Solubility: Expected in less polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, carefully filter the supernatant to remove any undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as HPLC-UV or by gravimetric analysis after solvent evaporation.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physical properties of this compound. By employing the described spectroscopic, thermal, and solubility analysis techniques, researchers and drug development professionals can ensure the quality and suitability of this important chemical building block for their specific applications. The provided protocols offer a solid foundation for the in-house characterization and quality control of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Good Scents Company. This compound. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

Modgraph. 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and. [Link]

-

PubChem. cis-3-Aminocyclohexanecarboxylic acid. [Link]

-

ResearchGate. 1 H-NMR Chemical shifts and coupling constants for compound 3 b in CDCI... [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns. [Link]

-

PubChem. This compound. [Link]

-

InstaNANO. FTIR Functional Group Database Table with Search. [Link]

-

Cheméo. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis- (CAS 14924-51-7). [Link]

-

RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

-

MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

TSI Journals. Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino). [Link]

-

SpectraBase. Cyclobutane-carboxylic acid, ethyl ester. [Link]

-

NIST. cis-1-ethyl-3-methylcyclobutane. [Link]

-

NIST. cis-1-ethyl-3-methylcyclobutane Phase change data. [Link]

-

PubChem. cis-1-Ethyl-3-Methylcyclopentane. [Link]

Sources

An In-Depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride (CAS Number: 957793-35-0)

A Core Building Block for Next-Generation Therapeutics

This guide provides a comprehensive technical overview of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a key building block for researchers, scientists, and professionals in drug development. We will delve into its chemical significance, synthesis, and applications, offering insights grounded in established scientific principles.

The Strategic Importance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif in modern drug design.[1][2][3] Its inherent ring strain and unique three-dimensional puckered conformation impart distinct physicochemical properties that medicinal chemists can leverage to optimize drug candidates.[2][3] By incorporating a cyclobutane scaffold, such as that in this compound, developers can achieve several strategic advantages:

-

Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target.[2][4]

-

Improved Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action for a drug.[1]

-

Enhanced Lipophilicity and Permeability: The non-polar nature of the cyclobutane ring can increase a molecule's lipophilicity, facilitating its passage through cell membranes.

-

Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for the precise positioning of pharmacophoric groups in three-dimensional space, optimizing interactions with the target protein.[4]

Physicochemical and Analytical Profile

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 957793-35-0 | [5][6] |

| Molecular Formula | C₇H₁₄ClNO₂ | [5][6] |

| Molecular Weight | 179.65 g/mol | [5] |

| Appearance | White to off-white solid | [6] |

| Purity | Typically ≥97% | [6] |

| Solubility | Soluble in water and polar organic solvents |

Analytical Characterization: While specific spectra are proprietary to suppliers, typical analytical data for this compound would include ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Commercial suppliers often provide certificates of analysis with this information upon request.

Synthetic Strategy: A Plausible Pathway via Reductive Amination

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, a highly plausible and scientifically sound synthetic route can be constructed based on established organic chemistry principles. The most logical approach involves the reductive amination of a key precursor, ethyl 3-oxocyclobutanecarboxylate. This method is a cornerstone of amine synthesis in medicinal chemistry.[7][8][9]

The overall transformation can be visualized as follows:

Plausible Synthetic Workflow

Detailed Experimental Protocol (Hypothesized)

Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid

-

Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous ethanol, a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added.

-

Reaction Conditions: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude ethyl 3-oxocyclobutanecarboxylate. This intermediate can be purified further by column chromatography if necessary.

Step 2: Diastereoselective Reductive Amination

-

Imine Formation: The ethyl 3-oxocyclobutanecarboxylate is dissolved in a suitable solvent, such as methanol or ethanol, and treated with a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). This leads to the in-situ formation of the corresponding enamine or imine.

-

Reduction: A reducing agent is then added to the reaction mixture. Sodium cyanoborohydride (NaBH₃CN) is a common choice for reductive aminations as it is selective for the reduction of the iminium ion over the ketone.[9] The stereochemical outcome of the reduction, yielding the cis isomer, is crucial and can be influenced by the choice of reducing agent and reaction conditions.[1] Bulky reducing agents may favor the formation of the cis product through hydride attack from the less sterically hindered face of the cyclobutane ring.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS. The reaction is then quenched by the addition of water, and the solvent is removed under reduced pressure. The aqueous residue is basified and extracted with an organic solvent. The combined organic extracts are dried and concentrated.

Step 3: Hydrochloride Salt Formation

-

Salt Formation: The crude cis-Ethyl 3-aminocyclobutanecarboxylate is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Precipitation: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise with stirring.

-

Isolation: The resulting precipitate, this compound, is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Development

While specific, publicly disclosed marketed drugs containing the this compound moiety are not prevalent in the initial search results, the broader class of 3-aminocyclobutanecarboxylic acid derivatives are of significant interest in pharmaceutical research.[3][10] This scaffold can be found in a number of patented compounds and is explored in various therapeutic areas.

One notable example of a drug that highlights the utility of a related cyclobutane-containing scaffold is Atogepant , an FDA-approved medication for the preventive treatment of migraine.[11] While not containing the exact title compound, its synthesis involves a fluorinated phenylacetic acid derivative, underscoring the pharmaceutical industry's interest in functionalized small ring systems.[11]

The primary utility of this compound is as a versatile intermediate. The amino and ester functionalities provide two orthogonal handles for further chemical modification, allowing for its incorporation into a wide array of more complex molecules.

Synthetic Utility and Derivatization Pathways

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional structure offers a powerful tool for designing drug candidates with improved potency, selectivity, and pharmacokinetic properties. While the direct incorporation of this specific fragment into marketed drugs is not yet widely documented, the broader class of cyclobutane-containing compounds continues to gain prominence in drug discovery pipelines. As synthetic methodologies for the stereocontrolled synthesis of substituted cyclobutanes continue to advance, we can anticipate the increased application of this and related scaffolds in the development of novel therapeutics for a wide range of diseases.

References

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

-

PubMed. Cyclobutanes in Small-Molecule Drug Candidates. Available from: [Link]

-

PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

-

ResearchGate. A. Cyclobutane and cyclobutene motifs occur in many medicinally... Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid. Available from: [Link]

-

Sciencemadness.org. Synthesis cis-3-Aminocyclobutanecarboxylic acid(CAS#:74316-27-1). Available from: [Link]

-

PubMed Central. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Available from: [Link]

- Google Patents. Synthesis method of trans-3-aminobutanol.

-

PubChem. This compound. Available from: [Link]

-

PubMed. Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure. Available from: [Link]

-

CORE. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

-

YouTube. Reductive Amination | Synthesis of Amines. Available from: [Link]

-

PubMed Central. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available from: [Link]

-

PubMed. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. Available from: [Link]

-

YouTube. Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]

-

Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates. Available from: [Link]

-

PubMed Central. A practical catalytic reductive amination of carboxylic acids. Available from: [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

-

PubMed Central. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link]

- Google Patents. Synthesis of aminocyclopentane carboxylic acids.

-

PubChem. 3-Aminocyclobutane-1-carboxylic acid. Available from: [Link]

- Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid.

-

ResearchGate. Bioactive cyclobutane-containing alkaloids. Available from: [Link]

-

PubMed Central. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Available from: [Link]

Sources

- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis of cis-3-Aminocyclobutanecarboxylic Acid Ethyl Ester Hydrochloride: An In-Depth Technical Guide

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, enabling precise orientation of functional groups for optimal interaction with biological targets. Among the vast array of cyclobutane-containing building blocks, cis-3-aminocyclobutanecarboxylic acid and its derivatives are of particular importance. The cis stereochemistry of the amino and carboxylic acid groups presents a distinct spatial arrangement that has proven crucial in the design of potent and selective inhibitors of various enzymes and receptors. This guide provides a comprehensive overview of a robust and stereocontrolled synthetic route to a key intermediate, cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride, intended for researchers and professionals in the field of drug development.

Synthetic Strategy: A Multi-Step Approach to Stereochemical Control

The synthesis of cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride is a multi-step process that hinges on the strategic introduction and stereoselective manipulation of functional groups on the cyclobutane core. The chosen pathway commences with the readily available ethyl 3-hydroxycyclobutanecarboxylate, proceeding through an oxidation and a critical stereoselective reductive amination to establish the desired cis relationship between the amino and ester functionalities.

A visual representation of the overall synthetic workflow is provided below:

Caption: Proposed mechanism for cis-selective catalytic hydrogenation.

Experimental Protocol: Oximation and Catalytic Hydrogenation

-

Oximation: To a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 equivalent) in ethanol, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Dry the organic layer and concentrate to obtain crude ethyl 3-(hydroxyimino)cyclobutanecarboxylate.

-

Catalytic Hydrogenation: Dissolve the crude oxime in ethanol and add a catalytic amount of 5% Rhodium-on-Alumina (Rh/Al₂O₃). Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude cis-3-aminocyclobutanecarboxylic acid ethyl ester.

| Parameter | Value | Reference |

| Intermediate | Ethyl 3-(hydroxyimino)cyclobutanecarboxylate | Prepared in situ |

| Hydrogenation Catalyst | 5% Rhodium-on-Alumina | |

| Hydrogen Pressure | 50-100 psi | Typical for catalytic hydrogenations |

| Solvent | Ethanol | Standard laboratory grade |

| Expected Diastereoselectivity | High in favor of cis isomer | [1] |

Part 3: Hydrochloride Salt Formation and Purification

The final step involves the formation of the hydrochloride salt, which improves the stability and handling of the amino ester. This is typically achieved by treating a solution of the free base with hydrochloric acid in an appropriate solvent.

Experimental Protocol: Salt Formation

-

Dissolve the crude cis-3-aminocyclobutanecarboxylic acid ethyl ester in anhydrous ethanol.

-

Cool the solution in an ice bath and slowly add a solution of anhydrous hydrogen chloride in ethanol (prepared by bubbling dry HCl gas through cold ethanol or by the careful addition of acetyl chloride to ethanol).

-

Monitor the pH to ensure it is acidic.

-

The hydrochloride salt will precipitate out of the solution. Stir the slurry for 1-2 hours in the cold.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride as a white to off-white solid. [2]6. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

| Parameter | Value | Reference |

| Reagent | Anhydrous Hydrogen Chloride in Ethanol | Prepared fresh |

| Solvent | Anhydrous Ethanol | For precipitation |

| Washing Solvent | Diethyl Ether | To remove impurities |

| Purification | Recrystallization | To obtain high purity product |

| Expected Form | White to off-white crystalline solid | [3] |

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Characteristic peaks corresponding to the ethyl ester and the cyclobutane ring protons, with coupling constants indicative of the cis stereochemistry. [4] |

| ¹³C NMR | Resonances for the carbonyl, ester, and cyclobutane carbons. |

| Mass Spec | Molecular ion peak corresponding to the free base and fragmentation pattern consistent with the structure. |

| Purity (HPLC) | >95% (typically >98% after recrystallization) |

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochloride, a valuable building block for drug discovery. The key to this synthesis is the highly stereoselective reductive amination step, which can be optimized through careful selection of the catalyst and reaction conditions. Further research may focus on the development of even more efficient and scalable catalytic systems to meet the growing demand for this important class of compounds in the pharmaceutical industry.

References

-

"cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride." PubChem. Accessed January 7, 2026. [Link].

-

"Synthesis and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen." SciELO. Accessed January 7, 2026. [Link].

-

"1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl..." ResearchGate. Accessed January 7, 2026. [Link].

-

"this compound." PubChem. Accessed January 7, 2026. [Link].

-

"Hitchhiker's guide to reductive amination." Organic Chemistry Portal. Accessed January 7, 2026. [Link].

-

"Synthesis of cis-amino esters 7–9 and 13." ResearchGate. Accessed January 7, 2026. [Link].

-

"Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal. Accessed January 7, 2026. [Link].

- Kometani, T., et al. "Large-scale preparation of (S)-ethyl 3-hydroxybutanoate with a high enantiomeric excess through baker's yeast-mediated bioreduction." Journal of Fermentation and Bioengineering, vol. 76, no. 1, 1993, pp. 33-37.

-

"Production of (+)‐(S)‐Ethyl 3‐Hydroxybutyrate and (‐)‐(R)‐Ethyl 3‐Hydroxybutyrate by Microbial Reduction of Ethyl Acetoacetate." ResearchGate. Accessed January 7, 2026. [Link].

-

"Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate." ResearchGate. Accessed January 7, 2026. [Link].

-

"Stereoselectivity of Yeast Reductions - an Improved Procedure for the Preparation of Ethyl (S)-3-Hydroxybutanoate and (S)-2-Hydroxymethylbutanoate." ResearchGate. Accessed January 7, 2026. [Link].

-

"Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast." StudyCorgi. Accessed January 7, 2026. [Link].

-

"Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids." MDPI. Accessed January 7, 2026. [Link].

Sources

- 1. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI AMERICA [tcichemicals.com]

- 2. scielo.br [scielo.br]

- 3. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl cis-3-AMino-1-Methylcyclobutanecarboxylate hydrochloride(1408075-83-1) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride

Abstract: This document provides a comprehensive technical overview of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride, a pivotal building block in modern medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight, and extend the discussion to its synthesis, stereochemical significance, analytical characterization, and applications. This guide is intended for researchers, chemists, and drug development professionals who utilize strained ring systems to construct novel molecular architectures. Detailed protocols for analytical validation and safety guidelines are provided to ensure both scientific integrity and safe laboratory practice.

Introduction: The Strategic Value of a Strained Scaffold

Cyclobutane derivatives are highly valued scaffolds in synthetic chemistry.[1][2] Their inherent ring strain, a consequence of non-ideal bond angles, makes them versatile intermediates for a variety of chemical transformations, including ring-opening and rearrangement reactions that can lead to complex molecular structures.[1] this compound represents a strategically important example of this class. It incorporates two key functional groups—an amine and an ester—on a stereochemically defined four-membered ring.

The 'cis' configuration is particularly crucial, as the spatial arrangement of these functional groups dictates the three-dimensional trajectory for subsequent synthetic modifications. This geometric constraint is paramount in drug design, where precise ligand-receptor interactions are governed by molecular shape. As such, this compound serves not merely as a collection of atoms, but as a pre-organized conformational unit for building sophisticated, biologically active molecules.[3]

Core Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. These data are critical for reaction stoichiometry, analytical characterization, and regulatory compliance.

| Property | Value | Source |

| Molecular Weight | 179.64 g/mol | [4] |

| Molecular Formula | C₇H₁₄ClNO₂ | [4][5] |

| CAS Number | 957793-35-0 | [5][6] |

| IUPAC Name | ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | [4] |

| Synonyms | cis-3-Aminocyclobutanecarboxylic acid ethyl ester hydrochloride | [4][5] |

| Appearance | Solid | [5] |

Diagram of Molecular Structure:

Caption: A typical workflow for the analytical validation of the title compound.

Protocol: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Objective: To confirm the structural integrity of the molecule, including the presence of the ethyl ester and the cyclobutane ring protons, and to gain insight into the cis stereochemistry.

-

Methodology:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound and allows for the observation of the amine protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

-

Expected Results & Interpretation:

-

Ethyl Group: A characteristic quartet of peaks (2H) around 4.1 ppm corresponding to the -OCH₂- protons and a triplet (3H) around 1.2 ppm for the -CH₃ protons.

-

Cyclobutane Protons: A series of complex multiplets between 2.0 and 3.5 ppm. The specific coupling constants and splitting patterns of these protons can be used to confirm the cis relative stereochemistry, often requiring advanced 2D NMR techniques (like NOESY) for unambiguous assignment.

-

Amine Protons (-NH₃⁺): A broad singlet, typically downfield (around 8-9 ppm in DMSO-d₆), which will exchange upon addition of D₂O.

-

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Methodology:

-

Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

-

Inject a small volume (e.g., 1-5 µL) onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Monitor the eluent using a UV detector (e.g., at 210 nm) and a mass spectrometer.

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule.

-

-

Expected Results & Interpretation:

-

Purity: The HPLC chromatogram should show a single major peak. Purity is typically reported as the area percentage of this peak.

-

Molecular Weight Confirmation: The mass spectrum should display a prominent ion corresponding to the free amine's protonated molecular ion [M+H]⁺. The free amine (C₇H₁₃NO₂) has a molecular weight of 143.19 g/mol . Therefore, the expected m/z value would be approximately 144.19. The hydrochloride is not typically observed in the gas phase.

-

Applications in Research and Drug Development

The utility of this compound lies in its role as a versatile building block. [2]The amine and ester functionalities provide orthogonal chemical handles for elaboration into more complex structures.

-

Scaffold for Novel Therapeutics: The amine can be acylated, alkylated, or used in reductive amination to append various side chains. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceuticals. [3]* Conformationally Constrained Amino Acid Mimic: The cyclobutane ring restricts the conformational freedom compared to an open-chain analogue. This property is highly desirable in drug design for improving binding affinity and selectivity to biological targets like enzymes and receptors.

Safety and Handling

As with all chemical reagents, proper handling of this compound is essential for laboratory safety. While specific toxicity data is limited, compounds of this class should be treated as potential irritants. [7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. [8]* Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation. [8]Avoid contact with skin, eyes, and clothing. [8]Wash hands thoroughly after handling.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.

-

Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention.

-

Conclusion

This compound is more than a simple chemical; it is an enabling tool for chemical innovation. Its defined stereochemistry and bifunctional nature, built upon a strained cyclobutane core, provide a robust starting point for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, coupled with rigorous analytical validation and adherence to safety protocols, allows researchers to confidently leverage this valuable building block in their synthetic endeavors.

References

-

Title: this compound | C7H14ClNO2 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: The application of cyclobutane derivatives in organic synthesis Source: ResearchGate URL: [Link]

-

Title: SAFETY DATA SHEET Source: AFG Bioscience LLC URL: [Link]

-

Title: Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: The Application of Cyclobutane Derivatives in Organic Synthesis | Request PDF Source: ResearchGate URL: [Link]

-

Title: 1-Amino-cyclobutane carboxylic acid hydrochloride Source: Chem-Impex URL: [Link]

-

Title: Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic Source: Baran Lab URL: [Link]

-

Title: cis-3,4-DICHLOROCYCLOBUTENE - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: MDPI URL: [Link]

-

Title: Concise Synthesis of Functionalized Cyclobutene Analogues for Bioorthogonal Tetrazine Ligation - PMC Source: NIH URL: [Link]

-

Title: Ethyl 1-aminocyclopropane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 386203 Source: PubChem, National Institutes of Health URL: [Link]

- Title: CN112608243A - Synthesis method of trans-3-aminobutanol Source: Google Patents URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cis-3-aminocyclobutanecarboxylic acid ethyl ester hydrochl… [cymitquimica.com]

- 6. 957793-35-0|this compound|BLD Pharm [bldpharm.com]

- 7. Cas No. | cis-3-Amino-N-ethylcyclobutanecarboxamide hydrochloride | Matrix Scientific [matrixscientific.com]

- 8. afgsci.com [afgsci.com]

IUPAC name for ethyl 3-aminocyclobutane-1-carboxylate hydrochloride

An In-Depth Technical Guide to Ethyl 3-aminocyclobutane-1-carboxylate Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

Executive Summary

Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is a pivotal, non-proteinogenic amino acid ester that serves as a versatile building block in modern medicinal chemistry. Its rigid, strained cyclobutane core provides a unique three-dimensional scaffold, enabling precise orientation of functional groups for optimal interaction with biological targets. This guide offers a comprehensive analysis of the compound, starting with its formal IUPAC nomenclature and stereochemical considerations. It further details a robust synthetic pathway, methods for analytical characterization, and its strategic applications in drug development. By providing field-proven insights and detailed experimental protocols, this document serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Nomenclature and Structural Elucidation

A precise understanding of a molecule's structure is the foundation of its application in research. This section deconstructs the nomenclature, stereoisomerism, and fundamental properties of the title compound.

IUPAC Name and Stereochemistry

The formal IUPAC name for this compound is ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride .[1] This name designates an ethyl ester of a carboxylic acid at position 1 of a cyclobutane ring and an amino group at position 3. The "hydrochloride" suffix indicates that the compound is a salt, formed by the protonation of the basic amino group by hydrochloric acid.

A critical feature of this molecule is its stereochemistry. The substituents at positions 1 and 3 can be on the same side (cis) or opposite sides (trans) of the cyclobutane ring. This gives rise to two distinct diastereomers, each with unique spatial arrangements and, consequently, different biological activities and physicochemical properties. PubChem lists synonyms for both cis- and trans-isomers, highlighting the importance of specifying the desired stereoisomer in any research or synthetic context.[1][2]

Chemical Structure Analysis

The molecule consists of a four-membered carbocyclic ring, which imparts significant ring strain. This strain influences the bond angles and reactivity of the scaffold compared to more flexible acyclic or larger ring systems.[3] The primary amine (protonated as an ammonium salt) and the ethyl ester functional groups are key handles for further chemical modification.

Caption: 2D structure of ethyl 3-aminocyclobutane-1-carboxylate hydrochloride.

Key Physicochemical Properties

Quantitative data for the compound are summarized below. These properties are crucial for designing experimental conditions, such as selecting appropriate solvent systems and predicting bioavailability.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClNO₂ | [1] |

| Molecular Weight | 179.64 g/mol | [1] |

| Physical Form | Solid | [4] |

| InChIKey | JEJWYGQWKNHONY-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CCOC(=O)C1CC(C1)N.Cl | [1] |

Synthesis and Characterization

The synthesis of cyclobutane derivatives is a non-trivial process that requires careful selection of precursors and reaction conditions to favor the formation of the strained four-membered ring.

Retrosynthetic Analysis

A logical synthetic approach involves constructing the cyclobutane ring first, followed by functional group interconversion to install the amine and ester moieties. The hydrochloride salt is typically formed in the final step. A plausible retrosynthetic pathway begins by disconnecting the C-N and C-C bonds of the target molecule to identify readily available starting materials.

Caption: Retrosynthetic analysis for the target compound.

Proposed Synthetic Protocol

This protocol is a multi-step synthesis adapted from established methods for constructing cyclobutane rings and related functional group transformations.[5]

Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate

-

Rationale: This step forms the core cyclobutane ring via a nucleophilic substitution reaction. Sodium ethoxide acts as a base to deprotonate diethyl malonate, creating a nucleophile that attacks 1,3-dibromopropane in a double displacement reaction.

-

Procedure: a. Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere (N₂ or Ar). b. To the cooled sodium ethoxide solution (0-5 °C), add diethyl malonate (1.0 eq) dropwise. c. Add 1,3-dibromopropane (1.05 eq) dropwise, maintaining the temperature below 10 °C. d. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC). e. Cool the mixture, filter off the sodium bromide precipitate, and remove ethanol under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid

-

Rationale: The dicarboxylate is hydrolyzed to the corresponding dicarboxylic acid, which is then heated to induce decarboxylation, yielding the mono-acid.

-

Procedure: a. Reflux the diethyl 1,1-cyclobutanedicarboxylate from Step 1 in an aqueous solution of potassium hydroxide (2.5 eq) for 4 hours. b. Cool the solution and acidify with concentrated hydrochloric acid to pH < 2, causing the 1,1-cyclobutanedicarboxylic acid to precipitate. c. Filter, wash with cold water, and dry the solid. d. Heat the dicarboxylic acid neat at 160-170 °C until carbon dioxide evolution ceases.[5] e. Distill the resulting crude cyclobutanecarboxylic acid under reduced pressure.

Step 3: Functionalization and Esterification (representative pathway) This guide proposes a pathway via an intermediate like 3-oxocyclobutanecarboxylic acid, as direct amination at the 3-position is challenging. The synthesis of 3-oxocyclobutanecarboxylic acid itself is a known multi-step process.[3] Assuming this intermediate is obtained:

-

Rationale: The carboxylic acid is converted to its ethyl ester via Fischer esterification.

-

Procedure: a. Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in an excess of absolute ethanol. b. Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid. c. Heat the mixture to reflux for 6-8 hours, removing water as it forms using a Dean-Stark apparatus. d. Neutralize the cooled mixture, extract the product with diethyl ether, and purify by distillation to yield ethyl 3-oxocyclobutane-1-carboxylate.

Step 4: Reductive Amination

-

Rationale: The ketone is converted to the amine using a reducing agent in the presence of an ammonia source.

-

Procedure: a. Dissolve ethyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol. b. Add ammonium acetate or a solution of ammonia in methanol. c. Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise while maintaining the temperature at 0-5 °C. d. Stir the reaction at room temperature overnight. e. Quench the reaction carefully with dilute HCl, basify, and extract the free amine product with ethyl acetate.

Purification and Salt Formation

-

Rationale: The final free amine is often purified by column chromatography. The hydrochloride salt is then formed to improve stability and crystallinity, facilitating handling and weighing.

-

Procedure: a. Purify the crude ethyl 3-aminocyclobutane-1-carboxylate using silica gel chromatography. b. Dissolve the purified free amine in a suitable solvent like anhydrous diethyl ether or ethyl acetate. c. Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.[3] d. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H NMR: Expect signals corresponding to the cyclobutane ring protons, the ethyl group (a quartet and a triplet), and the methine proton adjacent to the ammonium group.

-

¹³C NMR: Signals for the carbonyl carbon, the four distinct carbons of the cyclobutane ring, and the two carbons of the ethyl group.

-

Mass Spectrometry (ESI+): The molecular ion peak for the free amine [M+H]⁺ should be observed at m/z corresponding to C₇H₁₄NO₂⁺.

-

FT-IR: Characteristic peaks for N-H stretching (ammonium), C=O stretching (ester), and C-O stretching.

Role in Medicinal Chemistry and Drug Development

The Cyclobutane Scaffold: A Privileged Motif

Cyclobutane rings are considered "privileged scaffolds" in medicinal chemistry. Unlike flexible alkyl chains, the cyclobutane ring holds substituents in well-defined spatial orientations. This conformational rigidity can lead to:

-

Enhanced Potency: By pre-organizing the molecule into a conformation that is complementary to the target's binding site, the entropic penalty of binding is reduced.

-

Improved Selectivity: The precise positioning of functional groups can allow for selective binding to a desired target over off-targets.

-

Metabolic Stability: The strained ring can be more resistant to metabolic degradation compared to linear chains. The unique physicochemical properties imparted by the strained ring system are critical in pharmaceutical applications.[3]

Application as a Synthetic Intermediate

Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is primarily used as an intermediate for the synthesis of more complex molecules. The amine and ester groups serve as versatile handles for elaboration.

Caption: Workflow for using the compound in a drug discovery program.

Experimental Protocols for Application

To demonstrate its utility, this section provides a generalized protocol for an in vitro assay where this compound could be used as a fragment or building block for screening.

General Protocol: In Vitro Kinase Inhibition Assay

-

Rationale: This protocol assesses the ability of a test compound (derived from the title molecule) to inhibit the activity of a specific protein kinase. Kinases are common targets in oncology and inflammation research.

-

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Recombinant kinase enzyme.

-

Kinase-specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™, Promega).

-

384-well assay plates.

-

-

Procedure: a. Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls. b. Enzyme Addition: Dilute the kinase enzyme to the desired concentration in assay buffer and add to all wells except the negative controls. c. Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme. d. Reaction Initiation: Prepare a solution of the peptide substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction. e. Reaction Incubation: Incubate the plate at 30 °C for 1 hour. f. Reaction Termination & Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is directly proportional to kinase activity. g. Data Analysis: Read the luminescence or fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety, Handling, and Storage

Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related aminocyclobutane and amino ester hydrochloride compounds provide a reliable basis for hazard assessment.[6][7][8]

Hazard Identification

| Hazard Class | GHS Classification | Precautionary Statement | Source |

| Acute Toxicity, Oral | Warning (H302: Harmful if swallowed) | P264: Wash hands thoroughly after handling. | [6][7] |

| Skin Corrosion/Irritation | Warning (H315: Causes skin irritation) | P280: Wear protective gloves. | [6][7] |

| Eye Damage/Irritation | Warning (H319: Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously... | [6][7] |

| Target Organ Toxicity | Warning (H335: May cause respiratory irritation) | P261: Avoid breathing dust. | [6][7] |

Recommended Handling Procedures

-

Always handle the compound inside a certified chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[10]

-

Avoid inhalation of dust and direct contact with skin and eyes.[9]

-

Minimize dust generation during handling and weighing.[9]

Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

For long-term stability, especially for research-grade material, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.[7]

-

The compound is a hydrochloride salt and may be hygroscopic; protect from moisture.

Conclusion

Ethyl 3-aminocyclobutane-1-carboxylate hydrochloride is more than a chemical curiosity; it is a strategically valuable tool for the modern medicinal chemist. Its constrained cyclobutane core offers a reliable platform for creating structurally novel compounds with precisely tuned biological activities. A thorough understanding of its synthesis, properties, and safe handling, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation therapeutics.

References

-

PubChem. cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. Ethyl 1-aminocyclobutane-1-carboxylate hydrochloride. [Link]

-

Organic Syntheses. 1,1-Cyclobutanedicarboxylic acid. [Link]

-

Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. [Link]

- Google Patents. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.

-

PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. [Link]

-

Ark Pharma Scientific Limited. methyl 3-aminocyclobutane-1-carboxylate hydrochloride. [Link]

-

PubChem. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C7H14ClNO2 | CID 53308469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (1s,3s)-3-aminocyclobutane-1-carboxylate CAS#: 957793-91-8 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. ethyl trans-3-aminocyclobutane-1-carboxylate hydrochloride [cymitquimica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Methyl 3-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 43810936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1s,3s)-methyl 3-aminocyclobutane carboxylate hydrochloride | 1212304-86-3 [amp.chemicalbook.com]

- 8. Methyl 1-aminocyclobutane-1-carboxylate hydrochloride | C6H12ClNO2 | CID 42614147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Importance of the Cyclobutane Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Cis and Trans Isomers of Ethyl 3-aminocyclobutanecarboxylate Hydrochloride

In the landscape of medicinal chemistry, the cyclobutane ring has emerged as a powerful and increasingly utilized structural motif.[1] Its significance stems from its unique three-dimensional, puckered structure which offers a distinct spatial arrangement of substituents compared to more common acyclic or aromatic linkers. This constrained conformation can pre-organize pharmacophoric groups into a bioactive orientation, enhancing binding affinity and selectivity for a biological target.[1] Furthermore, the cyclobutane core serves as a valuable bioisostere for other groups, such as alkenes, where it can prevent unwanted cis/trans isomerization, or for larger cyclic systems, improving physicochemical properties like solubility and metabolic stability.[1]

Within this class of compounds, ethyl 3-aminocyclobutanecarboxylate hydrochloride stands out as a pivotal building block. It provides a synthetically versatile scaffold containing two key functional groups—an amine and an ester—at a 1,3-disposition. The critical feature of this molecule is its stereochemistry. The relative orientation of the amino and ester groups, either on the same side (cis) or opposite sides (trans) of the ring, profoundly influences the molecule's shape and, consequently, its biological activity.[2] A change from a cis to a trans configuration can mean the difference between a potent therapeutic agent and an inactive compound, as the precise spatial positioning of interacting groups is paramount for effective binding to enzymes and receptors.[2][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the synthesis, separation, characterization, and application of the cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride. We will delve into the causality behind experimental choices and present field-proven methodologies to empower chemists to confidently synthesize, isolate, and utilize these valuable stereoisomers in their research and development endeavors.

Stereocontrolled Synthesis: Navigating the Path to Cis and Trans Isomers

The synthesis of 1,3-disubstituted cyclobutanes often begins from a common, commercially available precursor, 3-oxocyclobutanecarboxylic acid.[4] This starting material is a versatile intermediate, featuring the core cyclobutane ring and functional handles that allow for the introduction of the desired amine and ester groups.[4] The primary challenge lies in controlling the stereochemical outcome of the reduction and amination steps to selectively favor either the cis or trans product.

A common and effective strategy involves the reductive amination of the corresponding keto-ester. The stereoselectivity of this reaction can be influenced by the choice of reducing agent and reaction conditions, often leading to a mixture of diastereomers that require subsequent separation.

Caption: General synthetic pathway to cis and trans isomers.

Alternatively, stereoselective routes can be designed. For instance, a Mitsunobu reaction can be employed to invert the stereochemistry of a hydroxyl group in a precursor like cis-3-hydroxycyclobutanecarboxylate, leading preferentially to the trans-amino product after conversion.[5] The choice between synthesizing a mixture for separation versus pursuing a more complex stereoselective synthesis is often a practical one, balancing factors like step count, overall yield, and the efficiency of the separation process.

Experimental Protocol: Synthesis of Ethyl 3-aminocyclobutanecarboxylate Hydrochloride Isomer Mixture

The following protocol is a representative procedure for the synthesis of a cis/trans mixture via reductive amination.

-

Esterification: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in ethanol, add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 3-oxocyclobutanecarboxylate.

-

Reductive Amination: Dissolve the ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol and add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1 hour. Subsequently, add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the temperature below 25°C. Stir the reaction overnight.

-

Workup and Salt Formation: Quench the reaction by carefully adding 2M HCl until the pH is ~2. Stir for 30 minutes. Concentrate the mixture under reduced pressure to remove methanol. Wash the aqueous residue with dichloromethane to remove unreacted starting material. Basify the aqueous layer to pH >10 with 4M NaOH and extract the free amine product with dichloromethane (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

-

Hydrochloride Salt Formation: Dissolve the resulting crude amine in diethyl ether and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain the mixture of cis and trans ethyl 3-aminocyclobutanecarboxylate hydrochloride as a white solid.

Separation and Purification: Isolating the Diastereomers

Since many synthetic routes yield a mixture of cis and trans isomers, an efficient and scalable separation method is crucial. As diastereomers, the cis and trans isomers possess different physical and chemical properties, which allows for their separation using standard laboratory techniques.[6] The most common and effective method is chromatography.[7][8]

Caption: Workflow for the separation of cis and trans isomers.

High-Performance Liquid Chromatography (HPLC) and Flash Chromatography are the most frequently employed techniques.[7] The choice between normal-phase (e.g., silica gel) and reversed-phase (e.g., C18) chromatography depends on the polarity of the protected or free-amine form of the isomers.[7] For the ethyl ester derivatives, normal-phase chromatography on silica gel is often effective. The separation relies on the differential interaction of the isomers with the polar stationary phase; typically, one isomer will have a slightly different polarity and steric profile, leading to a different retention time.

Table 1: Representative Chromatographic Separation Parameters

| Parameter | Description | Rationale |

| Technique | Flash Column Chromatography | Suitable for multi-gram scale purification. |

| Stationary Phase | Silica Gel (230-400 mesh) | A polar stationary phase that effectively interacts with the polar functional groups of the analyte. |

| Mobile Phase | Dichloromethane (DCM) / Methanol (MeOH) gradient | A gradient from a less polar (DCM) to a more polar (DCM/MeOH) mobile phase allows for the sequential elution of compounds with different polarities. The more polar isomer will typically elute later. |

| Elution Order | Isomer-dependent | The elution order must be determined empirically, as it depends on which isomer presents a more polar face for interaction with the silica. Characterization of the collected fractions is essential. |

Experimental Protocol: Separation by Flash Chromatography

-

Sample Preparation: Dissolve the crude mixture of cis and trans isomers (as the free base) in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to dryness to create a dry-loaded sample. This technique generally provides better resolution than loading the sample as a liquid.

-

Column Packing: Prepare a slurry of silica gel in 100% dichloromethane and pack the column. Equilibrate the column by running 2-3 column volumes of the initial mobile phase (100% DCM).

-

Loading and Elution: Carefully add the dry-loaded sample to the top of the packed column. Begin elution with 100% DCM, gradually increasing the polarity by adding methanol (e.g., stepping from 0% to 2%, 5%, and 10% MeOH in DCM).

-

Fraction Collection: Collect fractions throughout the elution process and monitor them by thin-layer chromatography (TLC) using a suitable stain (e.g., ninhydrin for the amine).

-

Analysis: Combine the pure fractions of the first-eluting isomer and the pure fractions of the second-eluting isomer separately. Confirm the identity and purity of each isolated isomer using NMR spectroscopy.

Spectroscopic Characterization: Distinguishing Cis from Trans

Unambiguous identification of the isolated cis and trans isomers is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.[9] The rigid, puckered nature of the cyclobutane ring places the protons in distinct chemical environments, leading to characteristic differences in their ¹H NMR spectra, particularly in their chemical shifts and spin-spin coupling constants (J-values).[10][11]

In the ¹H NMR spectrum, the key diagnostic signals are those of the methine protons at the C1 and C3 positions (the carbons bearing the ester and amino groups).

-

Trans Isomer: The C1 and C3 protons are on opposite sides of the ring. In one of the common puckered conformations, these protons can adopt a pseudo-axial orientation, leading to a larger dihedral angle with adjacent axial protons. This typically results in larger vicinal coupling constants (³J).

-

Cis Isomer: The C1 and C3 protons are on the same side of the ring. This arrangement often results in at least one of these protons being in a pseudo-equatorial position, leading to smaller vicinal coupling constants.

2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide definitive proof of stereochemistry.[10][11] A cross-peak between the C1 and C3 methine protons in a NOESY spectrum indicates that they are close in space, confirming a cis relationship. The absence of this cross-peak is strong evidence for a trans relationship.

Table 2: Comparative ¹H NMR Data (Illustrative)

(Note: Exact chemical shifts (δ) and coupling constants (J) are solvent-dependent and should be considered representative. Data is for the protons on the cyclobutane ring.)

| Isomer | Proton | Representative Chemical Shift (δ, ppm) | Representative Multiplicity & Coupling (J, Hz) |

| Cis | H-1 (CH-COOEt) | ~2.8 - 3.0 | Quintet or multiplet |

| H-3 (CH-NH₃⁺) | ~3.7 - 3.9 | Quintet or multiplet | |

| Ring CH₂ | ~2.2 - 2.6 | Multiplets | |

| Trans | H-1 (CH-COOEt) | ~3.1 - 3.3 | Quintet or multiplet |

| H-3 (CH-NH₃⁺) | ~3.9 - 4.1 | Quintet or multiplet | |

| Ring CH₂ | ~2.4 - 2.8 | Multiplets |

Infrared (IR) spectroscopy can also be used, though the differences are more subtle. The cis and trans isomers are diastereomers and will have non-identical IR spectra, particularly in the fingerprint region (< 1600 cm⁻¹), which arises from complex vibrational modes of the entire molecule.[12]

Applications in Drug Development: The Impact of Stereochemistry on Biological Activity

The distinct three-dimensional structures of cis and trans isomers dictate how they interact with chiral biological macromolecules like proteins and enzymes.[2] The specific geometry of a drug molecule is critical for it to fit into the binding site of its target and elicit a pharmacological response.

For instance, if a drug's mechanism of action requires the amine and carboxylate groups (or derivatives thereof) to bind to two specific pockets within a receptor, the distance and angle between these groups are fixed by the cyclobutane stereochemistry. One isomer may present these functional groups in the perfect orientation for optimal binding, while the other isomer may be completely unable to engage the target productively.

Caption: Stereospecificity in drug-receptor interactions.

This principle is a cornerstone of modern drug development. Regulatory agencies worldwide require that stereoisomeric drugs be treated as distinct chemical entities, necessitating the synthesis and testing of single, pure isomers. The use of a specific stereoisomer of a building block like ethyl 3-aminocyclobutanecarboxylate hydrochloride is therefore not merely a matter of chemical elegance, but a fundamental requirement for developing safe and effective medicines. Derivatives of 3-aminocyclobutane-1-carboxylic acid have been explored as GABA analogues and have shown that the biological activity is dependent on the isomer used.[13]

Conclusion

The cis and trans isomers of ethyl 3-aminocyclobutanecarboxylate hydrochloride are not interchangeable. They are distinct diastereomers with unique structural, physicochemical, and spectroscopic properties. Their value in drug discovery and development lies in the rigid, well-defined spatial orientation of their functional groups, which can be leveraged to design molecules with high affinity and selectivity for biological targets. A thorough understanding of the methods for their stereocontrolled synthesis, chromatographic separation, and unambiguous spectroscopic characterization is essential for any scientist working in medicinal chemistry. By mastering the control of stereochemistry at this fundamental level, researchers can unlock the full potential of the cyclobutane scaffold to build the next generation of innovative therapeutics.

References

- Analysis of diastereomers by ir spectroscopy. (n.d.). Vertex AI Search.

- Technical Support Center: Purification of Cyclobutane Isomers by Chromatography. (n.d.). Benchchem.

- Diastereomeric Derivatization for Spectroscopy. (n.d.). ResearchGate.

- Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. (2014). Chemical Communications (RSC Publishing). DOI:10.1039/C3CC49659G.

- Powell, M. E., Evans, C. D., Bull, S. D., & James, T. D. (2012). Spectroscopic analysis: diastereomeric derivatization for spectroscopy. In Comprehensive Chirality (Vol. 8, pp. 571-599). Elsevier.

- Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy. (n.d.). ResearchGate.

- Stereoselective Solid-State Synthesis of Biologically Active Cyclobutane and Dicyclobutane Isomers via Conformation Blocking and Transference. (2024). MDPI.

- cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. (n.d.). PubChem.

- Synthesis method of trans-3-aminobutanol. (n.d.). Google Patents.

- Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. (n.d.). BenchChem.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). NIH.

- 1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis. (1991). PubMed.

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (n.d.). MDPI.

- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. (2025).

- Structural features which influence drug action. (2012). IS MUNI.

- Separation and purification of cis and trans isomers. (n.d.). Google Patents.

- Separation of cis and trans isomers. (n.d.). Google Patents.

- Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv

- Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (n.d.). MDPI.

- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (n.d.). Beilstein Journals.

- 3-Aminocyclobutane-1-carboxylic acid. (n.d.). PubChem.

- Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). PMC.

- Cyclobutanes in Small‐Molecule Drug Candid

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. is.muni.cz [is.muni.cz]

- 3. Comparison of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49659G [pubs.rsc.org]

- 10. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of diastereomers by ir spectroscopy | PDF [slideshare.net]

- 13. 3-Aminocyclobutane-1-carboxylic acid | C5H9NO2 | CID 194581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Harnessing Spatial Precision: The Critical Role of cis Configuration in Drug Design and Selectivity

A Technical Guide for Drug Development Professionals

Introduction: Beyond the Formula - The Geometric Imperative in Medicinal Chemistry

In the intricate world of drug design, the molecular formula provides but a skeletal outline of a compound's potential. The true efficacy and specificity of a therapeutic agent are profoundly dictated by the three-dimensional arrangement of its atoms—a concept known as stereochemistry. Among the various facets of stereochemistry, cis-trans isomerism, also known as geometric isomerism, presents a critical consideration for medicinal chemists. This isomerism arises from restricted rotation around a chemical bond, most commonly a carbon-carbon double bond or within a ring structure.[1][2][3] The substituents attached to this rigid framework can be arranged on the same side (cis) or on opposite sides (trans), leading to distinct molecules with identical chemical formulas but often dramatically different biological activities.[2][4][5]

This guide delves into the pivotal role of the cis configuration in drug design. While in many organic systems trans isomers are thermodynamically more stable due to reduced steric hindrance, the spatially constrained nature of the cis isomer can be the key to unlocking potent and selective pharmacological activity.[6][7] We will explore the mechanistic underpinnings of this phenomenon, examine landmark drugs that owe their therapeutic success to their cis geometry, and detail the experimental and computational workflows essential for harnessing this geometric specificity in modern drug discovery.